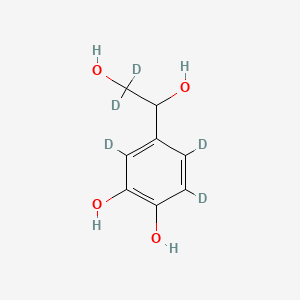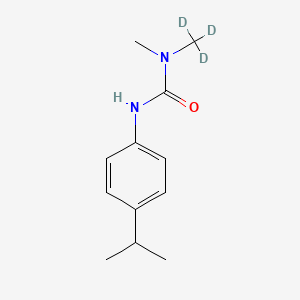
rac 3,4-Dihydroxyphenylethylene Glycol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac 3,4-Dihydroxyphenylethylene Glycol-d5: is a deuterated form of 3,4-Dihydroxyphenylethylene Glycol, a compound that is often used in scientific research. The deuterium labeling (d5) makes it particularly useful in studies involving metabolic pathways and mechanisms of action, as it allows for precise tracking and analysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac 3,4-Dihydroxyphenylethylene Glycol-d5 typically involves the deuteration of 3,4-Dihydroxyphenylethylene Glycol. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions.
化学反応の分析
Types of Reactions: rac 3,4-Dihydroxyphenylethylene Glycol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into quinones or other oxidized derivatives.
Reduction: Reduction reactions can further reduce the compound to simpler alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce simpler alcohols.
科学的研究の応用
rac 3,4-Dihydroxyphenylethylene Glycol-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: The compound is used to study metabolic pathways and enzyme kinetics.
Medicine: It is employed in pharmacokinetic studies to track the metabolism of drugs.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of rac 3,4-Dihydroxyphenylethylene Glycol-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms allow for precise tracking of the compound in biological systems, providing insights into its metabolic fate and interactions with enzymes and other biomolecules.
類似化合物との比較
3,4-Dihydroxyphenylethylene Glycol: The non-deuterated form of the compound.
3,4-Dihydroxyphenylacetic Acid: A structurally similar compound with different functional groups.
3,4-Dihydroxyphenylalanine (DOPA): An amino acid derivative with similar hydroxyl groups.
Uniqueness: rac 3,4-Dihydroxyphenylethylene Glycol-d5 is unique due to its deuterium labeling, which provides distinct advantages in tracking and analyzing metabolic pathways. This makes it particularly valuable in research applications where precise measurement and analysis are required.
特性
IUPAC Name |
3,4,6-trideuterio-5-(2,2-dideuterio-1,2-dihydroxyethyl)benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/i1D,2D,3D,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWFVDWRVYDOR-QUWGTZMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])O)O)[2H])O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)



